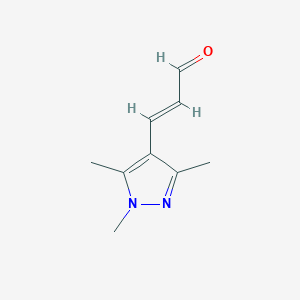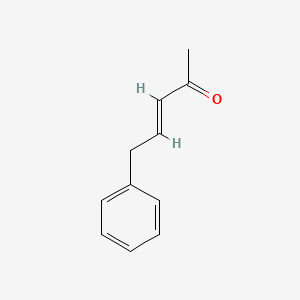
Phenyl ethylidene acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl ethylidene acetone, also known as 1-phenyl-1-buten-3-one, is an organic compound with the molecular formula C10H10O. It is classified as an α,β-unsaturated ketone and is known for its characteristic fruity to pungent odor. This compound is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl ethylidene acetone can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCH}_3 + \text{CH}_3\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydration of 4-hydroxy-4-phenyl-2-butanone using oxalic acid as a catalyst. This method is efficient and yields high purity products suitable for various applications.
化学反応の分析
Types of Reactions: Phenyl ethylidene acetone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenyl acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields phenyl butanone.
Substitution: It can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Phenyl acetic acid.
Reduction: Phenyl butanone.
Substitution: Tertiary alcohols.
科学的研究の応用
Phenyl ethylidene acetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
作用機序
The mechanism of action of phenyl ethylidene acetone involves its ability to participate in various chemical reactions due to the presence of the α,β-unsaturated ketone moiety. This functional group allows the compound to undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Phenyl ethylidene acetone can be compared with other similar compounds such as:
Benzylidene acetone: Another α,β-unsaturated ketone with similar reactivity and applications in organic chemistry.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(E)-5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3/b6-5+ |
InChIキー |
FBDLPZQWOVGYJU-AATRIKPKSA-N |
異性体SMILES |
CC(=O)/C=C/CC1=CC=CC=C1 |
正規SMILES |
CC(=O)C=CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


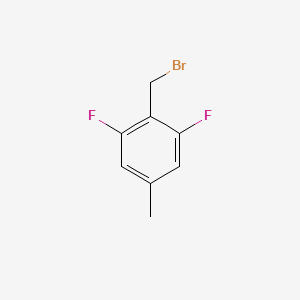
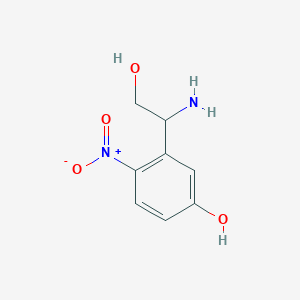
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)
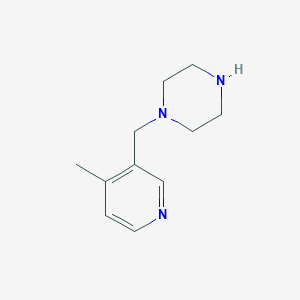
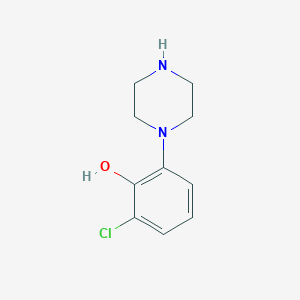
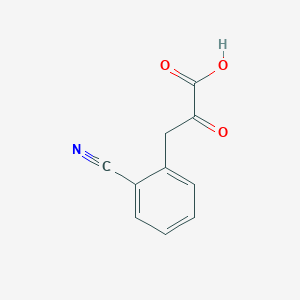
![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
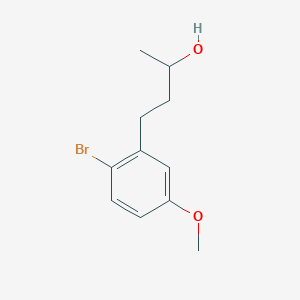
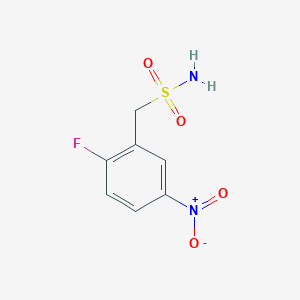

![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
